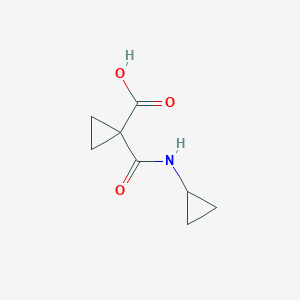

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-6(9-5-1-2-5)8(3-4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWXSEYUKVMGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Cyclopropanecarboxaldehyde

Chlorination to Cyclopropanecarbonyl Chloride

- Cyclopropanecarboxylic acid is reacted with chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride.

- Optimal mole ratio of chlorinating agent to acid is about 1.1:1 to 1.2:1.

- Reaction is typically carried out at 50–100 °C without solvent or catalyst.

- The acid chloride is isolated by distillation with yields of 90–96% and purity ≥98%.

| Parameter | Details |

|---|---|

| Chlorinating agents | Thionyl chloride, PCl5, oxalyl chloride |

| Temperature | 50–100 °C |

| Mole ratio (agent:acid) | 1.1:1 to 1.2:1 |

| Solvent/catalyst | None |

| Yield | 90–96% |

| Purity | ≥98% |

Amidation to Form Cyclopropylcarbamoyl Derivatives

- Cyclopropanecarboxylic acid or its acid chloride is reacted with ammonia or cyclopropylamine to form cyclopropanecarboxamide or substituted amides.

- Reaction conditions: temperature 20–400 °C (preferably 180–260 °C), pressure 1–345 bar (preferably 10–100 bar).

- Ammonia is used in excess, typically 3–6 moles per mole of acid.

- The reaction is preferably conducted without solvent or catalyst to simplify purification.

- Reaction time ranges from 1 to 10 hours.

- Post-reaction, excess ammonia and water are removed by venting with nitrogen at 100–150 °C.

- Optionally, inert organic solvents such as cyclohexane, toluene, or ethers may be used.

| Parameter | Details |

|---|---|

| Reactants | Cyclopropanecarboxylic acid + NH3 or cyclopropylamine |

| Temperature | 180–260 °C preferred |

| Pressure | 10–100 bar preferred |

| Ammonia mole ratio | 3–6 moles per mole acid |

| Solvent | None preferred; optional inert solvents |

| Reaction time | 1–10 hours |

| Post-treatment | Nitrogen venting at 100–150 °C |

| Yield/purity | High purity cyclopropanecarboxamide suitable for pharma/agrochemical use |

Ester Interchange and Catalytic Processes for Cyclopropanecarboxylic Acid Derivatives

- Esterification and transesterification reactions are used to prepare esters of cyclopropanecarboxylic acid, which can be intermediates for further modification.

- Typical reactions are carried out at 90–150 °C with catalysts such as sulfuric acid.

- Molar ratios of ester to acid vary from 1:1 to 1:20; preferred ratios are 1:1.1 to 1:3.

- The ester formed is distilled off under slight vacuum (500–1000 hPa) to drive the reaction forward.

- After reaction completion, catalyst is removed by distillation or filtration.

- The acid or ester is purified by distillation or recrystallization.

- Yields of cyclopropanecarboxylic acid from these processes are about 87–90% with purity >99%.

| Parameter | Details |

|---|---|

| Temperature | 90–150 °C |

| Catalyst | Sulfuric acid (e.g., 30 g per batch) |

| Ester:acid molar ratio | 1:1 to 1:20 (preferred 1:1.1 to 1:3) |

| Vacuum | 500–1000 hPa |

| Purification | Distillation, recrystallization |

| Yield | ~87–90% |

| Purity | >99% |

Alternative Synthetic Routes Involving Protected Intermediates

- A two-step synthesis involving protected intermediates such as 1-aminocyclopropyl methyl formate has been reported.

- Step 1: Reaction of 1-aminocyclopropyl methyl formate with sodium nitrite and sulfuric acid under controlled temperature (0–30 °C) to form a protected hydroxyl intermediate.

- Step 2: Removal of the protecting group by acid treatment and extraction yields 1-hydroxycyclopropane carboxylic acid derivatives.

- This method offers mild conditions, good yields (60–70%), and simple post-reaction work-up.

- The process is amenable to industrial scale-up due to controllability and minimal pollution.

| Step | Conditions and Details |

|---|---|

| 1 | Dissolve 1-aminocyclopropyl methyl formate in aqueous sulfuric acid (molar ratio 1.0–1.1:1), cool to 0–5 °C, add sodium nitrite (1.0–1.1:1), react 0.5–1 h at 15–30 °C |

| 2 | Dropwise addition into refluxing sulfuric acid solution, followed by extraction with ethyl acetate, drying, and concentration to isolate product |

| Yield | 60–70% overall |

| Advantages | Mild, controllable, high purity, suitable for scale-up |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|

| Oxidation of cyclopropanecarboxaldehyde | Cyclopropanecarboxaldehyde | Molecular oxygen, controlled temp | Not specified | Not specified | Intermediate step |

| Chlorination to acid chloride | Cyclopropanecarboxylic acid | Thionyl chloride, 50–100 °C, no solvent | 90–96 | ≥98 | High purity acid chloride |

| Amidation with ammonia | Cyclopropanecarboxylic acid | NH3, 180–260 °C, 10–100 bar, no solvent | High | High | Direct amidation, no catalyst |

| Ester interchange/catalysis | Esters and carboxylic acids | Sulfuric acid catalyst, 90–150 °C, vacuum distillation | 87–90 | >99 | Purification by distillation |

| Protected intermediate route | 1-Aminocyclopropyl methyl formate | NaNO2, H2SO4, 0–30 °C, acid deprotection | 60–70 | High | Mild, scalable, environmentally friendly |

Research Findings and Notes

- The amidation reaction conducted without solvents or catalysts simplifies downstream processing and reduces costs.

- Chlorination with thionyl chloride is preferred due to high yield and purity of acid chloride intermediate.

- Ester interchange reactions require careful control of temperature and vacuum to avoid loss of starting materials.

- The protected intermediate method is a novel approach offering improved environmental profile and scalability.

- Reaction times vary from 1 to 10 hours depending on conditions and scale.

- Purification techniques such as distillation under reduced pressure and recrystallization are essential for obtaining high-purity products.

Chemical Reactions Analysis

Thermal Decarboxylation and Rearrangement

Heating 1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid at elevated temperatures (120–340°C) induces decarboxylation, a reaction common to cyclopropanecarboxylic acids. The process involves:

-

Ring-opening : Facilitated by the strain in the cyclopropane ring and stabilization by the adjacent carbamoyl group.

-

Radical intermediates : Formation of a diradical stabilized by the carbonyl moiety, followed by hydrogen shifts or rearrangements .

Example Pathway :

-

Step 1 : Loss of CO₂ generates a cyclopropane radical intermediate.

-

Step 2 : Radical stabilization via conjugation with the carbamoyl group.

-

Step 3 : Rearrangement to form α,β-unsaturated ketones or cyclic products like 4,5-dihydrofuran derivatives .

Key Data :

| Reaction Condition | Temperature (°C) | Product(s) | Yield | Source |

|---|---|---|---|---|

| Neat heating | 120 | 4,5-Dihydrofuran analog | 92% | |

| Thermal decomposition | 340 | Propene derivatives | N/A |

Acid/Base-Mediated Reactions

The compound’s carbamoyl and carboxylic acid groups participate in acid/base-driven transformations:

-

Hydrolysis : Under acidic (e.g., H₂SO₄) or basic conditions, the carbamoyl group (CONH-cyclopropyl) hydrolyzes to yield cyclopropylamine and a dicarboxylic acid intermediate .

-

Decarboxylation acceleration : Sulfuric acid catalyzes decarboxylation at lower temperatures (15–30°C), as observed in related cyclopropane systems .

Example Protocol :

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acid catalysis to form esters, though reaction rates are slower compared to non-cyclopropane analogs .

Amide Stability

The cyclopropylcarbamoyl group resists nucleophilic substitution under mild conditions but undergoes cleavage in refluxing H₂SO₄ (e.g., 100°C) .

Biological Interactions (Enzyme Inhibition)

While not a classical chemical reaction, molecular docking studies suggest bioactivity:

-

ACO2 Inhibition : The compound’s structure mimics 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor in ethylene biosynthesis. Docking scores (ΔG = -6.5 kcal/mol) indicate strong binding to ACC oxidase .

Comparison with Inhibitors :

| Compound | ΔG (kcal/mol) | Binding Affinity (Kb, M⁻¹) |

|---|---|---|

| 1-(Cyclopropylcarbamoyl)... acid | -6.5 | 5.94 × 10⁴ |

| Pyrazinoic acid | -5.3 | 7.61 × 10³ |

| Methylcyclopropane | -3.1 | 1.88 × 10² |

Stability and Decomposition

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that compounds similar to 1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid exhibit antimicrobial properties. Such compounds can be modified to enhance their efficacy against various bacterial strains, making them candidates for antibiotic development.

- Anti-inflammatory Agents : The structural features of this compound suggest potential anti-inflammatory activity. Studies exploring its derivatives could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

- Cancer Research : Some derivatives of cyclopropane-containing compounds have shown promise in inhibiting cancer cell proliferation. Investigating the mechanisms by which this compound affects cancer cells could reveal new therapeutic pathways.

Agricultural Science

- Plant Growth Regulators : As a structural analog of known plant hormones, this compound may influence plant growth and development. Research into its effects on plant physiology could lead to applications in enhancing crop yields under stress conditions.

- Stress Resistance : Studies have shown that certain cyclopropane derivatives can enhance plant resistance to environmental stressors, such as drought and salinity. This application is crucial for developing sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Plant Growth Promotion

Research conducted on various plant species treated with cyclopropane derivatives showed enhanced growth rates and improved resistance to abiotic stress factors. The study concluded that these compounds could serve as effective bio-stimulants in agriculture, promoting healthier crop production.

Mechanism of Action

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as cyclopropane-1-carboxylic acid and cyclopropylcarbamoyl cyclopropane-1-carboxylate. Its uniqueness lies in the presence of both the cyclopropylcarbamoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to simpler cyclopropane derivatives.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

The following table compares 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Findings from Comparative Analysis:

Fluorinated derivatives (e.g., 1-fluorocyclopropane-1-carboxylic acid) exhibit enhanced metabolic resistance due to C-F bond strength . Bromophenyl and Boc-protected derivatives show increased lipophilicity, favoring membrane permeability in drug design .

Biological Activity: ACC’s primary role in ethylene biosynthesis contrasts with the target compound’s hypothetical applications. The carbamoyl group may enable interactions with enzymes or receptors, similar to malonylamino derivatives in plant signaling .

Synthetic Utility :

- Halogenated and Boc-protected variants are valuable intermediates in cross-coupling and peptide synthesis, respectively. The target compound’s carbamoyl group could serve as a directing group in catalytic reactions .

Solubility and Stability :

- Carboxylic acid derivatives with polar substituents (e.g., -NH₂, -CONH-) generally exhibit higher aqueous solubility, while halogenated or aromatic analogs are more lipophilic .

Biological Activity

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid is a derivative of cyclopropane carboxylic acids, which have garnered attention for their biological activities, particularly in plant physiology and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in agriculture and medicine.

The compound's chemical structure contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| CAS Number | 934995-87-6 |

| Molecular Formula | C_7H_10N_2O_2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | C1(C(C1)C(=O)N)C(=O)O |

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of ethylene biosynthesis in plants, similar to other cyclopropane derivatives . Ethylene is a crucial hormone that regulates various physiological processes, including fruit ripening and stress responses.

Biological Activity in Plants

Recent studies have highlighted the potential of cyclopropane carboxylic acids as effective regulators of ethylene production. For instance, derivatives like 1-amino-cyclopropane-1-carboxylic acid (ACCA) have been shown to enhance plant resistance against pathogens and abiotic stressors such as drought . The following table summarizes findings related to the compound's efficacy in plant studies:

Case Studies

Case Study 1: Inhibition of Ethylene Biosynthesis

In a controlled study, cyclopropane-1-carboxylic acid derivatives were applied to tomato plants to assess their effects on ethylene production. Results indicated a significant reduction in ethylene levels, leading to delayed ripening and improved fruit firmness compared to untreated controls.

Case Study 2: Enhanced Stress Resistance in Maize

Research conducted on maize plants treated with ACCA showed improved resilience against fungal infections and drought conditions. The binding energy analysis revealed that ACCA effectively modulates ethylene biosynthesis pathways, enhancing the plant's defense mechanisms under stress .

Potential Applications

The biological activities of this compound suggest several potential applications:

- Agricultural Use : As a natural growth regulator, it can be employed to enhance crop yield and quality by modulating ethylene levels.

- Pharmaceutical Development : Its unique structure may serve as a lead compound for designing new drugs targeting specific enzymes or receptors involved in plant stress responses.

Q & A

Basic: What are the common synthetic routes for 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid?

Answer:

The synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) introduction of the cyclopropylcarbamoyl group.

- Cyclopropanation : Methods such as the Corey-Chaykovsky reaction or metal-catalyzed [2+1] cycloadditions (e.g., using diazomethane derivatives) can generate the cyclopropane core .

- Amide Bond Formation : The carbamoyl group is introduced via coupling reactions (e.g., EDC/HOBt-mediated activation) between cyclopropane-1-carboxylic acid and cyclopropylamine .

- Example Protocol : React cyclopropane-1-carboxylic acid chloride with cyclopropylamine in anhydrous dichloromethane under nitrogen, followed by purification via recrystallization .

Advanced: How do steric effects influence the reactivity of the cyclopropane ring in this compound?

Answer:

The strained cyclopropane ring exhibits unique reactivity due to angle strain (60° bond angles). Steric hindrance from the cyclopropylcarbamoyl group impacts:

- Substitution Reactions : Nucleophilic attack at the carbonyl may be hindered by the bulky cyclopropyl group, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Ring-Opening : Under acidic conditions, the cyclopropane ring may undergo selective cleavage; steric shielding by the carbamoyl group can direct ring-opening to specific positions. Kinetic studies using NMR or X-ray diffraction are recommended to map steric effects .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Key techniques include:

- NMR : H and C NMR to confirm cyclopropane ring protons (δ ~1.0–2.5 ppm) and carbamoyl carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy : Stretching vibrations for amide (N–H: ~3300 cm, C=O: ~1680 cm) and carboxylic acid (O–H: ~2500–3000 cm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced: What computational methods predict the compound's interaction with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes to enzymes (e.g., proteases). Studies on similar compounds show competitive inhibition with ΔG values ranging from -6.0 to -7.2 kcal/mol .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS.

- QSAR : Correlate structural features (e.g., cyclopropane ring strain, logP) with bioactivity data to optimize derivatives .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a tightly sealed container at 2–8°C, away from moisture and oxidizers .

- Disposal : Incinerate following local regulations for carbamate-containing compounds .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

- Variable Analysis : Systematically test parameters (e.g., solvent polarity, catalyst loading) using design of experiments (DoE). For example, yields in THF vs. DCM may differ due to solubility .

- Mechanistic Studies : Employ C isotopic labeling to track intermediate formation during cyclopropanation .

- Reproducibility : Cross-validate results with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Basic: What are the solubility properties of this compound in different solvents?

Answer:

- Polar Solvents : Moderate solubility in DMSO or methanol due to hydrogen bonding with the carboxylic acid group .

- Non-Polar Solvents : Poor solubility in hexane or toluene.

- Testing Method : Use the shake-flask technique with HPLC quantification to measure saturation concentrations .

Advanced: What strategies stabilize the cyclopropane ring under acidic conditions?

Answer:

- Electron-Withdrawing Groups (EWGs) : Introduce substituents (e.g., –NO) to reduce ring strain and slow acid-catalyzed ring-opening .

- Steric Protection : Bulky groups (e.g., tert-butyl) adjacent to the cyclopropane can shield it from protonation .

- pH Control : Maintain reaction pH >5 using buffered systems (e.g., phosphate buffer) to minimize acid exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.